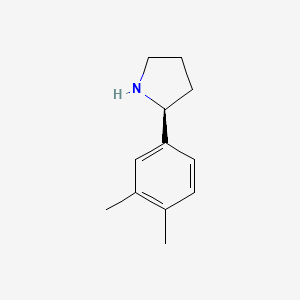

(2S)-2-(3,4-dimethylphenyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-(3,4-dimethylphenyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development

- Pharmaceutical Precursor : The compound serves as a precursor for synthesizing pharmaceutical agents targeting various diseases. Its structural characteristics contribute to its biological activity, making it suitable for drug development.

- Ligand Interaction : Research indicates that (2S)-2-(3,4-dimethylphenyl)pyrrolidine may function as a ligand in studies involving protein-ligand interactions and enzyme kinetics. Its ability to modulate enzyme activity or receptor binding can lead to therapeutic effects in diseases such as diabetes and cancer.

2. Anticancer Potential

- Preliminary studies have shown that pyrrolidine derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with biological macromolecules suggest potential anticancer properties that warrant further investigation.

Chemical Research Applications

1. Organocatalysis

- The compound is involved in organocatalytic reactions where it can act as a catalyst or reactive intermediate. Its structural features allow it to stabilize transition states during chemical reactions, enhancing reaction rates and selectivity .

2. Synthesis of Chiral Compounds

- As a chiral building block, this compound is utilized in the synthesis of other chiral compounds. This application is crucial for developing enantiomerically pure pharmaceuticals that exhibit desired biological activities .

Comparative Analysis with Analog Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Features |

|---|---|

| (2S)-2-(3,4-dichlorophenyl)pyrrolidine | Contains chlorine substituents; may exhibit different electronic properties affecting reactivity. |

| (2S)-2-(3,4-dimethoxyphenyl)pyrrolidine | Features methoxy groups; potentially alters solubility and reactivity compared to the dimethyl variant. |

| (2S)-2-(3-fluorophenyl)pyrrolidine | Fluorine substituents enhance binding affinity and stability due to strong hydrogen bonds. |

The presence of methyl groups in this compound increases its lipophilicity and steric hindrance, which may influence its pharmacokinetic properties compared to these analogs.

Case Studies

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of pyrrolidine derivatives found that compounds similar to this compound exhibited significant apoptosis-inducing activity in various cancer cell lines. This supports the notion that modifications to the pyrrolidine structure can enhance therapeutic efficacy against cancer.

Case Study 2: Enzyme Modulation

Research on enzyme kinetics revealed that this compound can modulate the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin secretion. Inhibiting DPP-IV activity can be beneficial for managing type 2 diabetes mellitus by prolonging the action of glucagon-like peptide-1 (GLP-1) .

Propiedades

Fórmula molecular |

C12H17N |

|---|---|

Peso molecular |

175.27 g/mol |

Nombre IUPAC |

(2S)-2-(3,4-dimethylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17N/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3/t12-/m0/s1 |

Clave InChI |

UWEGZHRBGMAQHN-LBPRGKRZSA-N |

SMILES |

CC1=C(C=C(C=C1)C2CCCN2)C |

SMILES isomérico |

CC1=C(C=C(C=C1)[C@@H]2CCCN2)C |

SMILES canónico |

CC1=C(C=C(C=C1)C2CCCN2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.